6,6-Difluorospiro[2.5]octane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure and the presence of two fluorine atoms. Its systematic IUPAC name reflects its complex architecture, which includes a carboxylic acid functional group. The molecular formula for this compound is , with a molecular weight of approximately 190.19 g/mol. This compound has gained attention in various fields of research due to its interesting chemical properties and potential applications.
The compound is cataloged under several identifiers, including the CAS number 1645564-71-1 and the MDL number MFCD30802931. It is available from various suppliers, including Apollo Scientific and Aladdin Scientific, which provide detailed specifications regarding its purity and applications in research.
6,6-Difluorospiro[2.5]octane-1-carboxylic acid falls under the category of organic compounds, specifically within the subcategory of carboxylic acids. Its classification is further defined by its spirocyclic structure, which contributes to its unique chemical behavior.
The synthesis of 6,6-difluorospiro[2.5]octane-1-carboxylic acid typically involves multi-step organic reactions. One common approach utilizes spirocyclic precursors that undergo fluorination followed by carboxylation.
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 6,6-difluorospiro[2.5]octane-1-carboxylic acid features a spirocyclic arrangement that includes:
O=C(O)[C@H]1CC12CCC(F)(F)CC2
.6,6-Difluorospiro[2.5]octane-1-carboxylic acid can participate in various chemical reactions:
These reactions are typically facilitated through standard organic reaction conditions, including heat, catalysts, or specific solvents to drive the desired transformations.
The mechanism of action for 6,6-difluorospiro[2.5]octane-1-carboxylic acid primarily involves its interaction with biological targets:
Research into its mechanism is ongoing, with studies focusing on its potential therapeutic applications in drug development.
6,6-Difluorospiro[2.5]octane-1-carboxylic acid has several applications across different scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: